Ethyl 2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate
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Overview
Description
Ethyl 2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate is a complex organic compound with a unique structure that includes a hexahydrocinnoline core
Mechanism of Action
Target of Action
Similar compounds, such as hexahydroisoquinolin derivatives, have been identified as inhibitors of the histone lysine methyltransferase ezh2 . EZH2 is a key component in cancer aggressiveness, metastasis, and poor prognosis .
Mode of Action
It’s worth noting that the steric hindrance was found to be important for the activity of similar hexahydroisoquinolin derivatives for ezh2 inhibition .
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to interact with multiple receptors and affect various biological activities .
Pharmacokinetics
Its predicted boiling point is 3963±420 °C, and its predicted density is 106 g/cm3 . These properties might influence its bioavailability.
Result of Action
Similar compounds have shown potential in treating various disorders, including cancer, due to their interaction with multiple receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with appropriate amines under acidic or basic conditions, followed by cyclization and further functional group modifications .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Common in organic synthesis, where one functional group is replaced by another
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-methyl-2-oxobutyrate: Shares a similar ester functional group but differs in its core structure.
Butanoic acid, 2-methyl-3-oxo-, ethyl ester: Another ester with a different backbone.
Uniqueness
Ethyl 2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate is unique due to its hexahydrocinnoline core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
ethyl 2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-17-12(16)8-4-5-10-9(6-8)7-11(15)14(2)13-10/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXJWVTXRRBOBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=NN(C(=O)C=C2C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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